molecular formula C16H23ClN4O3 B6242814 tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate CAS No. 2402829-45-0

tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

Cat. No.: B6242814
CAS No.: 2402829-45-0
M. Wt: 354.8
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Description

Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23ClN4O3 and a molecular weight of 354.84 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 2-chloropyrimidine-5-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) can be used for oxidation reactions.

  • Reduction: Common reducing agents include LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of pyrimidine analogs on cellular processes. It can serve as a tool to investigate the role of pyrimidine derivatives in various biological pathways.

Medicine: In the medical field, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceuticals that target specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Further research is needed to elucidate the exact mechanisms of action.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the dimethyl group on the piperazine ring.

  • Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate: Another related compound with a different position of the chlorine atom on the pyrimidine ring.

Uniqueness: Tert-butyl 4-(2-chloropyrimidine-5-carbonyl)-2,2-dimethylpiperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the dimethyl group on the piperazine ring, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2402829-45-0

Molecular Formula

C16H23ClN4O3

Molecular Weight

354.8

Purity

95

Origin of Product

United States

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